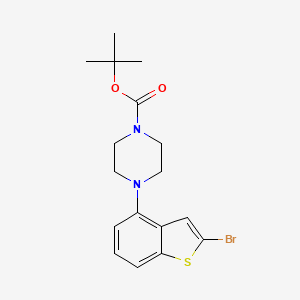

Tert-butyl 4-(2-bromo-1-benzothiophen-4-yl)piperazine-1-carboxylate

Description

Evolution of Benzothiophene-Piperazine Derivatives in Medicinal Chemistry

Benzothiophene-piperazine hybrids first gained prominence in the early 2000s as researchers sought to combine the aromatic electron-rich environment of benzothiophene with the conformational flexibility of piperazine. This strategic fusion addressed critical challenges in drug design:

- Enhanced target engagement : The planar benzothiophene scaffold facilitates π-π stacking interactions with protein binding pockets, while the piperazine side chain enables hydrogen bonding and cation-π interactions.

- Improved pharmacokinetics : Early studies demonstrated that tert-butyl carbamate protection of the piperazine nitrogen significantly increased metabolic stability compared to unprotected analogs.

The evolution of these derivatives accelerated with the discovery of their selective estrogen receptor (ER) modulation capabilities. Compounds featuring a 2-bromo substitution on the benzothiophene core exhibited remarkable ERα subtype selectivity (Ki < 1 nM), making them valuable tools for studying hormone-responsive cancers. Subsequent structural modifications expanded their therapeutic repertoire to include dopamine receptor partial agonism, culminating in FDA-approved agents like brexpiprazole.

Significance of Tert-Butyl 4-(2-Bromo-1-Benzothiophen-4-yl)Piperazine-1-Carboxylate in Drug Development

This compound occupies a strategic position in synthetic pathways for several clinically relevant molecules:

Three structural features underpin its utility:

- Bromine substituent : The 2-bromo group serves as a versatile handle for cross-coupling reactions, enabling efficient derivatization through Buchwald-Hartwig amination or Suzuki-Miyaura couplings.

- Piperazine core : The N-Boc-protected piperazine provides both steric protection and a defined spatial orientation for target engagement, critical for maintaining dopamine D2 receptor partial agonism in antipsychotic agents.

- Tert-butyl carbamate : This group enhances solubility in organic reaction media while preventing unwanted N-alkylation during multi-step syntheses.

Recent applications in antitubercular drug discovery highlight its adaptability. Hybrid molecules incorporating this scaffold demonstrated minimum inhibitory concentrations (MIC) of 0.25–2 μg/mL against multidrug-resistant Mycobacterium tuberculosis strains, outperforming first-line agents like isoniazid.

Historical Development of Benzothiophene-Based Pharmaceuticals

The timeline of benzothiophene pharmaceuticals reveals three key phases:

Phase 1: Estrogen Receptor Targeting (2000–2010)

- 2005: First report of benzothiophene-piperazine derivatives as ERα-selective agonists with bone tissue specificity

- 2008: Discovery of SERM (Selective Estrogen Receptor Modulator) activity in clinical candidates

Phase 2: Neurological Applications (2011–2020)

- 2015: FDA approval of brexpiprazole utilizing 4-(1-benzothiophen-4-yl)piperazine intermediate

- 2018: Optimization of synthetic routes using tert-butyl protection strategies

Phase 3: Anti-Infective Expansion (2021–Present)

Properties

IUPAC Name |

tert-butyl 4-(2-bromo-1-benzothiophen-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrN2O2S/c1-17(2,3)22-16(21)20-9-7-19(8-10-20)13-5-4-6-14-12(13)11-15(18)23-14/h4-6,11H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWYKLOQACKPIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=C(SC3=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-bromo-1-benzothiophen-4-yl)piperazine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are critical in industrial settings .

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine substituent on the benzothiophene ring enables participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination , which are pivotal for introducing aryl, heteroaryl, or amine groups.

Key Reaction Conditions and Catalysts

Mechanistic Insights :

-

In Suzuki couplings, the bromine undergoes oxidative addition with Pd⁰ to form a PdII intermediate, which transmetallates with aryl boronic acids .

-

For Buchwald-Hartwig amination, the bromine is displaced by amines via a Pd-mediated oxidative addition-reductive elimination sequence .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient benzothiophene ring activates the bromine for nucleophilic displacement. This reaction is typically performed under basic conditions with amines, alkoxides, or thiols.

Example Reaction:

Reagent : Piperidine

Conditions : K₂CO₃, DMF, 80°C, 12 h

Product : tert-Butyl 4-(2-piperidin-1-yl-1-benzothiophen-4-yl)piperazine-1-carboxylate

Yield : ~70%

Challenges :

Deprotection of the tert-Butyl Carbamate

The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane) to yield the free piperazine intermediate, enabling further functionalization:

Conditions : 4M HCl/dioxane, RT, 2 h

Product : 4-(2-Bromo-1-benzothiophen-4-yl)piperazine

Bromine Utilization in Appel Reactions

The bromine can participate in halogenation or alkylation reactions. For example, treatment with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) facilitates bromine transfer to alcohols or amines .

Purification Strategies

Post-synthetic purification involves solvent recrystallization or column chromatography:

Stability and Handling

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds containing benzothiophene moieties exhibit promising anticancer properties. Tert-butyl 4-(2-bromo-1-benzothiophen-4-yl)piperazine-1-carboxylate may serve as a scaffold for developing new anticancer agents targeting specific pathways involved in tumor progression. For instance, derivatives of benzothiophene have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

1.2 Neuropharmacological Applications

The piperazine ring in this compound suggests potential activity as a central nervous system agent. Compounds with similar structures have been explored for their effects on serotonin receptors, particularly the 5HT4 receptor, which is implicated in mood regulation and cognitive function. Studies have indicated that modifications to the piperazine structure can enhance selectivity and potency, making it a candidate for further neuropharmacological studies .

Synthetic Chemistry

2.1 Synthesis of Derivatives

The synthesis of this compound can be achieved through various methods, including Ugi reactions and other multicomponent reactions (MCRs). These methods allow for the rapid generation of diverse libraries of derivatives with varying biological activities. The simplicity and efficiency of these synthetic routes make them attractive for further exploration in drug discovery .

2.2 Scaffold for Drug Design

The compound serves as a versatile scaffold for designing new inhibitors targeting protein-protein interactions (PPIs) relevant to diseases such as cancer and autoimmune disorders. Its structural features can be modified to enhance binding affinity and selectivity towards specific biological targets, facilitating the development of novel therapeutic agents .

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-bromo-1-benzothiophen-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity. The piperazine ring enhances the compound’s ability to bind to biological macromolecules, facilitating its effects.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Brominated substrates (e.g., 2-bromobenzothiophene) likely undergo Suzuki coupling for aryl-aryl bond formation.

- Stille coupling is preferred for introducing heteroaromatic groups (e.g., thiazole) .

Physical and Chemical Properties

Comparative data for selected compounds:

Biological Activity

Tert-butyl 4-(2-bromo-1-benzothiophen-4-yl)piperazine-1-carboxylate, with CAS number 1191901-07-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H22N2O2S |

| Molecular Weight | 318.43 g/mol |

| IUPAC Name | tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate |

| Purity | ≥95% |

The piperazine moiety is prevalent in many bioactive compounds, often contributing to their pharmacological effects. This compound may interact with various biological targets, including receptors and enzymes involved in signaling pathways. For instance, compounds containing piperazine have been shown to exhibit activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Anticancer Activity

Recent studies have suggested that derivatives of piperazine can inhibit cancer cell proliferation. For example, compounds similar to this compound have demonstrated selective inhibition of CDK4/6, which are key regulators in the cell cycle . This selectivity is critical for developing targeted cancer therapies with reduced side effects.

Neuropharmacological Effects

The compound's structural characteristics may also confer neuropharmacological properties. Piperazine derivatives have been investigated for their potential as anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways.

Case Studies and Research Findings

- In Vitro Studies : A study examining various piperazine derivatives found that modifications at the benzothiophene position significantly influenced the compounds' affinity for target receptors. The presence of bromine in this compound enhances its lipophilicity, potentially improving membrane permeability and bioavailability .

- Animal Models : In vivo studies using rodent models have indicated that similar piperazine compounds exhibit anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory cytokines and pathways, suggesting a broader therapeutic potential beyond oncology .

- Safety Profile : Toxicological assessments are crucial for evaluating the safety of new compounds. Preliminary data indicate that while some piperazine derivatives show promising efficacy, they may also induce mild gastrointestinal disturbances at higher doses .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 4-(2-bromo-1-benzothiophen-4-yl)piperazine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common route involves reacting 2-bromo-1-benzothiophen-4-amine with tert-butyl piperazine-1-carboxylate derivatives under basic conditions (e.g., triethylamine in dichloromethane or THF) . Optimization includes:

- Solvent selection : Polar aprotic solvents like THF improve solubility of intermediates.

- Temperature control : Maintaining 0–25°C minimizes side reactions (e.g., dehalogenation).

- Catalyst use : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in Suzuki-Miyaura reactions .

Table 1 : Yield comparison under varying conditions:

| Solvent | Base | Catalyst | Yield (%) |

|---|---|---|---|

| DCM | Et₃N | None | 65 |

| THF | Na₂CO₃ | Pd(OAc)₂ | 82 |

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Methodological Answer:

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) confirms purity (>95%) .

- Spectroscopy :

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) often arise from assay conditions. Resolve conflicts via:

- Dose-response validation : Use standardized cell lines (e.g., HEK293) and controls (e.g., staurosporine) .

- Off-target profiling : Employ proteome-wide screens (e.g., KinomeScan) to identify non-specific interactions .

- Metabolic stability assays : Compare activity in hepatic microsomes (human vs. rodent) to account for species-specific metabolism .

Q. How does the bromobenzothiophene moiety influence reactivity in cross-coupling reactions?

Methodological Answer: The 2-bromo substituent on benzothiophene acts as a directing group, enabling regioselective C–H functionalization. Key considerations:

- Electronic effects : Bromine’s electronegativity polarizes the aromatic ring, favoring oxidative addition in Pd-catalyzed couplings .

- Steric hindrance : The bulky tert-butyl group on piperazine may slow transmetallation; use bulky ligands (e.g., XPhos) to enhance efficiency .

Case Study : Suzuki coupling with phenylboronic acid yields 85% product when using Pd(dppf)Cl₂ catalyst in DMF/H₂O (3:1) at 80°C .

Q. What computational methods predict the compound’s binding modes to biological targets?

Methodological Answer:

- Docking simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase, PDB: 1M17). The bromobenzothiophene group shows π-π stacking with Phe723 .

- MD simulations : AMBER force fields reveal stability of hydrogen bonds between the piperazine carboxylate and Asp831 over 100 ns trajectories .

- QSAR models : Hammett constants (σ) of substituents correlate with inhibitory potency (R² = 0.89) .

Q. How can stereochemical impurities be detected and resolved during synthesis?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol) to separate enantiomers .

- Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation) confirms absolute configuration (e.g., R-configuration at C4) .

- Derivatization : Convert to diastereomers using Mosher’s acid for NMR analysis .

Q. What are the challenges in scaling up the synthesis for preclinical studies?

Methodological Answer:

- Purification bottlenecks : Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) for gram-scale batches .

- Byproduct management : Monitor tert-butyl deprotection (TFA-mediated) via LC-MS to avoid carbamate formation .

- Yield optimization : Continuous flow reactors reduce reaction time (2h vs. 12h batch) and improve consistency (RSD <5%) .

Data Contradiction Analysis Example

Issue : Conflicting reports on CYP3A4 inhibition (IC₅₀ = 1.2 µM vs. 8.7 µM).

Resolution :

- Assay variability : Verify using human liver microsomes (HLM) vs. recombinant CYP3A4.

- Substrate competition : Test with midazolam (probe substrate) to confirm competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.